molecular formula C12H10N2OS B1284750 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile CAS No. 86604-40-2

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Cat. No.: B1284750
CAS No.: 86604-40-2
M. Wt: 230.29 g/mol
InChI Key: QNIPKTMXJFZLMN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, has gained attention due to its potential biological activities and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enoyl-acyl carrier protein reductase (enoyl-ACP reductase), an enzyme involved in fatty acid synthesis . The interaction between this compound and enoyl-ACP reductase can inhibit the enzyme’s activity, thereby affecting fatty acid metabolism. Additionally, this compound can bind to various receptors and proteins, influencing their function and activity.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. For instance, its interaction with enoyl-ACP reductase inhibits the enzyme’s activity, leading to a decrease in fatty acid synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular functions, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, this compound can affect the activity of enzymes involved in fatty acid metabolism, such as enoyl-ACP reductase . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its function and activity . The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can determine its specific effects on cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald reaction. This reaction is a three-component condensation involving a ketone, an α-cyanoester, and elemental sulfur. The reaction typically proceeds under basic conditions, often using bases such as sodium hydroxide or sodium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Gewald reaction remains a cornerstone for its synthesis. Industrial processes would likely optimize reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile is unique due to the presence of both the amino and methoxy groups, which can influence its reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPKTMXJFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588444
Record name 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-40-2
Record name 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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